2,6-Dibromophenol-3,4,5-d3
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Overview
Description
2,6-Dibromophenol-3,4,5-d3 is a deuterated derivative of 2,6-dibromophenol, where three hydrogen atoms on the benzene ring are replaced by deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical and synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dibromophenol-3,4,5-d3 can be synthesized through the bromination of phenol in the presence of deuterated reagents. One common method involves the use of N-bromosuccinimide (NBS) and diisopropylamine in dichloromethane at room temperature. The reaction typically proceeds for several hours under Schlenk conditions .
Industrial Production Methods
Industrial production of 2,6-dibromophenol involves the bromination of phenol using bromine and a catalyst. The process includes steps such as sulfonation, bromination, and hydrolysis. The reaction is carried out at controlled temperatures and involves the use of sulfuric acid, bromine, and sodium bisulfite .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromophenol-3,4,5-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to less brominated phenols.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various brominated and deuterated phenolic compounds, which can be further utilized in synthetic and analytical applications .
Scientific Research Applications
2,6-Dibromophenol-3,4,5-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in isotopic labeling studies.
Medicine: Its unique isotopic properties make it valuable in pharmacokinetic studies and drug metabolism research.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-dibromophenol-3,4,5-d3 involves its interaction with various molecular targets and pathways. As a metabolic inhibitor, it interferes with specific enzymatic processes, leading to the inhibition of metabolic pathways. Its auxin-like properties allow it to mimic natural plant hormones, affecting plant growth and development .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromophenol-3,5,6-d3: Another deuterated derivative with similar isotopic properties.
2,6-Dibromophenol: The non-deuterated version of the compound, commonly used in similar applications.
Uniqueness
2,6-Dibromophenol-3,4,5-d3 is unique due to its deuterium atoms, which provide distinct advantages in isotopic labeling and analytical studies. The presence of deuterium can lead to differences in reaction kinetics and stability, making it a valuable tool in various research fields .
Properties
CAS No. |
1219803-14-1 |
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Molecular Formula |
C6H4Br2O |
Molecular Weight |
254.92 g/mol |
IUPAC Name |
2,6-dibromo-3,4,5-trideuteriophenol |
InChI |
InChI=1S/C6H4Br2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H/i1D,2D,3D |
InChI Key |
SSIZLKDLDKIHEV-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Br)O)Br)[2H] |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)Br |
Origin of Product |
United States |
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